molecular formula C9H8 B1295245 2-Methylphenylacetylene CAS No. 766-47-2

2-Methylphenylacetylene

Cat. No. B1295245
CAS RN: 766-47-2
M. Wt: 116.16 g/mol
InChI Key: MYBSUWNEMXUTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylphenylacetylene is a derivative of phenylacetylene, a compound characterized by the presence of an acetylenic triple bond attached to a phenyl group. The addition of a methyl group to this structure results in 2-methylphenylacetylene, which can be expected to exhibit unique physical, chemical, and optical properties due to the presence of the methyl substituent.

Synthesis Analysis

The synthesis of poly(phenylacetylene) derivatives, which are closely related to 2-methylphenylacetylene, has been extensively studied. For instance, an optically active poly(phenylacetylene) with chiral centers was synthesized using a [Rh(nbd)Cl]2 catalyst, yielding a high molecular weight polymer . Similarly, amorphous cis-transoidal poly(phenylacetylene) was obtained through polymerization catalyzed by [Rh(norbornadiene)Cl]2/triethylamine, which could be converted into a crystalline form upon exposure to certain solvents . These methods could potentially be adapted for the synthesis of 2-methylphenylacetylene by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of phenylacetylene derivatives has been characterized using various spectroscopic techniques. For example, the structure of a poly(phenylacetylene) derivative was confirmed by IR and NMR spectroscopies . Additionally, high-level ab initio calculations have been used to investigate the intermolecular interactions of phenylacetylene with other molecules, which can provide insights into the molecular structure and behavior of 2-methylphenylacetylene .

Chemical Reactions Analysis

Phenylacetylene and its derivatives participate in various chemical reactions. The oxidation of biphenylacetylene, a related compound, involves a 1,2-hydrogen shift, which could be relevant to the metabolism of acetylene groups in other substrates, including 2-methylphenylacetylene . Moreover, the interaction of phenylacetylene with methylamine has been shown to result in the formation of hydrogen-bonded complexes, which could also occur with 2-methylphenylacetylene .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetylene derivatives are influenced by their molecular structure. For instance, the presence of chiral centers and mesogenic groups on side chains of a poly(phenylacetylene) derivative resulted in chiroptical properties and solubility in common organic solvents . The polymer's helical conformation and the ability to undergo exciton coupling were also noted . The solvatochromism and chain helicity of sugar-containing poly(phenylacetylene)s demonstrate how substituents can affect the polymer's properties, which could be extrapolated to 2-methylphenylacetylene . Additionally, the palladium-catalyzed reaction of a related ketone with aryl bromides indicates the potential reactivity of the acetylene group in multiple arylation reactions .

Scientific Research Applications

Rotational Spectrum Analysis

The rotational spectrum of 3-methylphenylacetylene has been explored in the 2–8 GHz region. This study, focusing on the low-barrier methyl internal rotation, reveals insights into the molecular structure and dynamics of related compounds (Obenchain et al., 2020).

Spectroscopic Analysis

The infra-red absorption spectrum of methylphenylacetylene has been measured to understand its spectral characteristics. This research provides foundational knowledge for further spectroscopic studies of similar compounds (Murray & Cleveland, 1940).

Synthesis and Optical Properties

4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, a compound related to 2-methylphenylacetylene, has been synthesized and analyzed for its spectroscopic and nonlinear optical properties. Such studies are crucial for developing new materials with specific optical characteristics (Arockiasamy Ajay Praveenkumar et al., 2021).

Chemical and Enzymatic Oxidation

Research on the oxidation of phenylacetylenes by cytochrome P-450 reveals important biochemical interactions and potential applications in drug metabolism and environmental biotechnology (Komives & Ortiz de Montellano, 1987).

Polymer Science

The study of poly(phenylacetylene) with chiral centers between the backbone and mesogenic groups on side chains offers insights into the design of advanced polymer materials with specific optical and physical properties (Liu et al., 2008).

Catalytic Reactions

Phenylacetylene and its derivatives have been studied in various catalytic reactions, including hydroamination and hydroarylation. Such research aids in the development of more efficient and selective catalytic processes (Uchimaru, 1999).

Safety And Hazards

While specific safety data for 2-Methylphenylacetylene is not available, similar compounds like phenylacetylene are classified as flammable liquids. They can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-3-9-7-5-4-6-8(9)2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBSUWNEMXUTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113781-24-1
Record name Benzene, 1-ethynyl-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113781-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50227407
Record name 2-Methylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylphenylacetylene

CAS RN

766-47-2
Record name 2-Methylphenylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide (10 g, 1.8 mol) added in 4 portions to a stirred solution of trimethyl-(2-methylphenyl)ethynylsilane (114.0 g, 0.61 mol) in methanol (400 ml) at 0° C. The mixture was stirred at 0° C. until the reaction was complete (by tlc 1:1 ethyl acetate:hexane). The mixture was neutralised by the addition of 10% hydrochloric acid and the product was extracted into dichloromethane (2×150 ml). The combined extracts were dried (MgSO4) and evaporated in vacuo. The residual oil was purified by short path distillation (Kugelrohr) to give 1-ethynyl-2-methylbenzene (52.03 g) as a clear oil. B.pt. 45° C./12 mBar. 250 MHz 1H-NMR (CDCl3) δ (ppm): 2.35 (s, 3H) (ArCH3), 3.2 (s, 1H)(CH), 7.0-7.2 (m, 3H) (3×ArH), 7.4 (m, 1H) (ArH); GC purity 98%, GC retention time 7.94 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylphenylacetylene
Reactant of Route 2
2-Methylphenylacetylene
Reactant of Route 3
Reactant of Route 3
2-Methylphenylacetylene
Reactant of Route 4
Reactant of Route 4
2-Methylphenylacetylene
Reactant of Route 5
Reactant of Route 5
2-Methylphenylacetylene
Reactant of Route 6
Reactant of Route 6
2-Methylphenylacetylene

Citations

For This Compound
55
Citations
MB Zhou, RJ Song, JH Li - Angewandte Chemie, 2014 - Wiley Online Library
… It was noted that the same reaction conditions could be viable for the [3+2+2] cycloaddition of 1 a with phenylacetylene and another alkyne, such as 2-methylphenylacetylene, 4-…
Number of citations: 65 onlinelibrary.wiley.com
H Jin, J Yang, A Farooq - Rapid Communications in Mass …, 2020 - Wiley Online Library
… In particular, 2-methylphenylacetylene is a dominant intermediate during the indene unimolecular decomposition process. However, the PICSs of these molecules have not been …
Z Wang, S Ma, Y Hu, Y Chen, H Jiang, B Duan, X Lu - Catena, 2022 - Elsevier
… Among aromatics, toluene, benzene, styrene, and 2-methylphenylacetylene were all positively correlated with invertase and cellulase. The same was true for the furfural and phenol of …
Number of citations: 7 www.sciencedirect.com
J Xu, L Xiong, X Cai, S Tang, A Tang, X Liu, Y Pei… - Chemical …, 2022 - pubs.rsc.org
… With 2-methylphenylacetylene as the ligand and diphenylsilane as the reducing agent, Au 24 Ag 20 (C 9 H 7 ) 24 Cl 2 (denoted as Au 24 Ag 20 -2) was first obtained and further …
Number of citations: 18 pubs.rsc.org
SR Hashemi, G Barinovs, G Nyman - Frontiers in Astronomy and …, 2023 - frontiersin.org
… 2-methylphenylacetylene which is 1.29 eV less stable than indene itself. Starting from … TS7 (at 4.28 eV) easily proceed to form 2-methylphenylacetylene (at 1.29 eV). The newly formed …
Number of citations: 3 www.frontiersin.org
W Zhou, M Zhang, H Li, W Chen - Organic letters, 2017 - ACS Publications
… The reaction of 4-methylphenylacetylene afforded 4a in 85% yield, whereas the reaction of 2-methylphenylacetylene led to 4i in 60% yield. Aliphatic alkynes were also suitable for this …
Number of citations: 64 pubs.acs.org
AD Allen, CD Cook - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… from 2-chloroacetophenone by the same method as was used for 2-methylphenylacetylene, bp 44-45' at 11 mm (lit. (2) bp 71' at 18 mm). Method (b) was used for the following …
Number of citations: 66 cdnsciencepub.com
W Zhong, M Li, Y Jin, H Jiang, W Wu - Chemical Communications, 2022 - pubs.rsc.org
… However, only 2-methylphenylacetylene enabled access to the desired product (3o), which indicates that the steric hindrance has an obvious influence during the cyclization process. …
Number of citations: 5 pubs.rsc.org
XY Liu, Z Guo, SS Dong, XH Li… - Chemistry–A European …, 2011 - Wiley Online Library
… In all of the calculations, (S)-2-methylindoline and 2-methylphenylacetylene were selected as the substrates to examine the origin of diastereoselectivity. The phosphine ligand PH 3 , …
C Xu, K Li, H Yu, M Liu, S Zhou - Journal of Colloid and Interface Science, 2023 - Elsevier
In this work, Pt nanoparticles encapsulated hollow porous silica nanoreactors (Pt@HPSNs) was synthesized in one-pot by a reverse microemulsion system, and they exhibit good …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.